3-Propylpyrrolidine-2-carboxylic acid hydrochloride 3-Propylpyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 123807-04-5
VCID: VC6593131
InChI: InChI=1S/C8H15NO2.ClH/c1-2-3-6-4-5-9-7(6)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
SMILES: CCCC1CCNC1C(=O)O.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67

3-Propylpyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 123807-04-5

Cat. No.: VC6593131

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

3-Propylpyrrolidine-2-carboxylic acid hydrochloride - 123807-04-5

Specification

CAS No. 123807-04-5
Molecular Formula C8H16ClNO2
Molecular Weight 193.67
IUPAC Name 3-propylpyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-2-3-6-4-5-9-7(6)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Standard InChI Key OVDBWKKZUGYDHI-UHFFFAOYSA-N
SMILES CCCC1CCNC1C(=O)O.Cl

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 3-propylpyrrolidine-2-carboxylic acid hydrochloride, reflects its bicyclic structure: a five-membered pyrrolidine ring with a propyl group (-C₃H₇) at carbon 3 and a carboxylic acid (-COOH) at carbon 2, neutralized by hydrochloric acid. X-ray crystallography data for this specific compound are unavailable, but analogous pyrrolidine hydrochlorides, such as (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride (PubChem CID 91800847), exhibit chair-like conformations stabilized by intramolecular hydrogen bonds between the carboxylic acid and the hydrochloride ion .

Table 1: Molecular and Structural Data

PropertyValueSource
CAS Number123807-04-5
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight193.67 g/mol
Density1.051±0.06 g/cm³ (predicted)
Boiling Point272.3±33.0 °C (predicted)
pKa2.51±0.20 (predicted)

The stereochemistry at positions 2 and 3 remains unspecified in available literature, though synthetic routes for related compounds, such as trans-4-propyl-pyrrolidine-3-carboxylic acid, suggest that stereoselective synthesis is feasible using chiral auxiliaries or asymmetric catalysis .

Synthesis and Manufacturing

Coupling Reagent-Assisted Synthesis

A common method for synthesizing pyrrolidine carboxylic acid derivatives involves coupling substituted pyrrolidines with carboxylic acids using reagents like T3P (propyl phosphonic anhydride). For example, pyrazine-2-carboxylic acid derivatives were synthesized by reacting pyrazine-2-carboxylic acids with piperazines in the presence of T3P and diisopropylethyl amine in DMF . Adapting this protocol, 3-propylpyrrolidine-2-carboxylic acid hydrochloride could be synthesized via the reaction of 3-propylpyrrolidine with chloroformic acid under anhydrous conditions, followed by hydrochloride salt formation.

Multi-Step Alkylation Approaches

Patent WO2000015611A1 describes the synthesis of branched alkyl pyrrolidine-3-carboxylic acids through a four-step process: (1) formation of a pyrrolidine ester via cyclization of γ-amino alkenoates, (2) alkylation at position 4 using Grignard reagents, (3) ester hydrolysis, and (4) hydrochloride salt precipitation . Applying this strategy, 3-propylpyrrolidine-2-carboxylic acid hydrochloride might be synthesized by substituting the Grignard reagent with a propylmagnesium halide.

Physicochemical Properties

Spectroscopic Characterization

While experimental IR, NMR, or mass spectra for 3-propylpyrrolidine-2-carboxylic acid hydrochloride are unavailable, related compounds provide reference data. For instance, (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride (CID 91800847) shows characteristic NMR peaks at δ 1.14 ppm (CH₃), 2.42–3.71 ppm (pyrrolidine ring protons), and 4.07–4.15 ppm (OCH₂CH₃) . The absence of a hydroxyl group in 3-propylpyrrolidine-2-carboxylic acid hydrochloride would eliminate peaks associated with -OH bending vibrations in IR spectra.

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